Methyl 4,4-difluorocyclohexanecarboxylate

Lipophilicity Drug Design Physicochemical Properties

Methyl 4,4‑difluorocyclohexanecarboxylate is a gem‑difluorinated cyclohexane carboxylic acid methyl ester (C₈H₁₂F₂O₂, MW 178.18) that serves as a versatile fluorinated building block in medicinal chemistry and agrochemical synthesis. The compound features two fluorine atoms positioned at the 4‑position of the cyclohexane ring, creating a CF₂ moiety that imparts distinct electronic and conformational properties compared to non‑fluorinated, mono‑fluorinated, and acyclic analogs.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
CAS No. 121629-14-9
Cat. No. B040341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluorocyclohexanecarboxylate
CAS121629-14-9
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)(F)F
InChIInChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3
InChIKeyXHYGYNWRARNCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,4-Difluorocyclohexanecarboxylate (CAS 121629‑14‑9): A Differentiated gem‑Difluorinated Cyclohexane Building Block for Medicinal Chemistry and Procurement Evaluation


Methyl 4,4‑difluorocyclohexanecarboxylate is a gem‑difluorinated cyclohexane carboxylic acid methyl ester (C₈H₁₂F₂O₂, MW 178.18) that serves as a versatile fluorinated building block in medicinal chemistry and agrochemical synthesis . The compound features two fluorine atoms positioned at the 4‑position of the cyclohexane ring, creating a CF₂ moiety that imparts distinct electronic and conformational properties compared to non‑fluorinated, mono‑fluorinated, and acyclic analogs [1]. Its high purity (typically ≥98%) and well‑characterized physicochemical profile (LogP ≈ 1.98, density 1.13 g/cm³) position it as a strategic intermediate where precise modulation of lipophilicity, acidity, and metabolic stability is required .

Why Non‑Fluorinated or Mono‑Fluorinated Cyclohexane Esters Cannot Substitute Methyl 4,4‑Difluorocyclohexanecarboxylate in Rational Drug Design


While methyl cyclohexanecarboxylate and methyl 4‑fluorocyclohexanecarboxylate share the same cyclohexane‑ester scaffold, the introduction of the gem‑difluoro (CF₂) group fundamentally alters key drug‑relevant physicochemical parameters. The CF₂ moiety exerts a strong inductive electron‑withdrawing effect that decreases the pKa of adjacent carboxylic acid derivatives by approximately 0.3‑0.9 units relative to non‑fluorinated analogs [1]. Lipophilicity (LogP) is not simply additive; gem‑difluorination can increase or decrease LogP depending on ring size, substitution pattern, and functional group identity—effects that are absent in mono‑fluorinated or non‑fluorinated congeners [1]. Furthermore, the CF₂ group influences metabolic stability at specific ring positions, as demonstrated by the metabolism of Maraviroc, where oxidation occurs exclusively at the 2‑ and 3‑positions of the 4,4‑difluorocyclohexyl moiety [2]. These non‑linear property changes mean that a generic substitution with a non‑fluorinated or mono‑fluorinated analog cannot recapitulate the integrated property profile required for structure‑based drug optimization.

Quantitative Differentiation Guide: Methyl 4,4‑Difluorocyclohexanecarboxylate vs. Closest Structural Analogs


LogP Modulation: Methyl 4,4‑Difluorocyclohexanecarboxylate vs. Non‑Fluorinated Methyl Cyclohexanecarboxylate

The gem‑difluorinated methyl ester exhibits a measured/computed LogP of 1.98–2.0 , compared to 2.0–2.2 for non‑fluorinated methyl cyclohexanecarboxylate [1]. Despite the addition of two fluorine atoms—which typically increase lipophilicity—gem‑difluorination on a cyclohexane ring can reduce or maintain LogP due to the strong inductive effect and altered hydration shell, a trend confirmed by Holovach et al. for functionalized gem‑difluorocycloalkanes [2]. This contrasts sharply with the ethyl ester analog (ethyl 4,4‑difluorocyclohexanecarboxylate, LogP ≈ 2.38) [3], demonstrating that the methyl ester provides a finely tuned intermediate lipophilicity profile.

Lipophilicity Drug Design Physicochemical Properties

pKa Modulation of the Corresponding Carboxylic Acid: 4,4‑Difluorocyclohexanecarboxylic Acid vs. Cyclohexanecarboxylic Acid

Hydrolysis of methyl 4,4‑difluorocyclohexanecarboxylate yields 4,4‑difluorocyclohexanecarboxylic acid with a predicted pKa of ~4.06 . In contrast, the non‑fluorinated parent, cyclohexanecarboxylic acid, has an experimentally measured pKa of 4.9 (at 25 °C) . The ΔpKa of ≈0.8 units reflects the electron‑withdrawing inductive effect of the gem‑difluoro group transmitted through the cyclohexane ring, consistent with the systematic study by Holovach et al. showing that gem‑difluorination decreases carboxylic acid pKa by 0.3‑0.9 units across C3–C7 cycloalkanes [1].

Acidity Bioisostere Design Pharmacokinetics

Metabolic Stability of the gem‑Difluorocyclohexane Scaffold: Class‑Level Evidence from Functionalized Cycloalkanes

In a systematic study of functionalized gem‑difluorinated cycloalkanes, Holovach et al. demonstrated that gem‑difluorination either maintained or slightly improved metabolic stability relative to non‑fluorinated counterparts, as measured by intrinsic clearance (CL_int) in human liver microsomes [1]. For cyclohexane‑derived model compounds, the CF₂ group did not introduce metabolic liabilities; rather, it provided a modest protective effect against oxidative metabolism. This is further supported by the metabolism pattern of Maraviroc, where the 4,4‑difluorocyclohexyl moiety undergoes hydroxylation at the 2‑ and 3‑positions, but the fluorinated ring remains largely intact, with the major circulating species being unchanged parent drug [2]. By contrast, non‑fluorinated cyclohexane rings are more susceptible to broader oxidative metabolism.

Metabolic Stability Microsomal Clearance CYP450 Metabolism

Synthetic Accessibility and Process Efficiency: Patent‑Backed Two‑Stage Fluorination Route vs. Traditional Multi‑Step Syntheses

US Patent Application 20040024269 (Asahi Glass Company) describes a two‑stage process that converts readily available ethyl 4‑oxocyclohexanecarboxylate to ethyl 4,4‑difluorocyclohexanecarboxylate via sequential reaction with PCl₅ and HF‑based fluorinating agents, achieving high yield and purity [1]. This route, applicable to the methyl ester analog, avoids the multi‑step protection/deprotection sequences typical of earlier methods and minimizes by‑product formation. The patent reports product purity suitable for direct use in subsequent transformations after simple distillation, in contrast to some legacy routes to mono‑fluorinated cyclohexane esters that require chromatographic separation of positional isomers .

Process Chemistry Synthetic Efficiency Gem‑Difluoro Synthesis

Conformational Bias of the 4,4‑Difluorocyclohexane Ring: Implications for Target Binding and Molecular Recognition

NMR spectroscopic studies have established that the gem‑difluoro group imposes a measurable conformational bias on the cyclohexane ring. For 4,4‑difluorocyclohexane derivatives, the CF₂ group exhibits a slight preference for the equatorial orientation, with conformational free energy differences (A values) distinct from those of mono‑fluorinated or alkyl‑substituted cyclohexanes [1]. This conformational restriction is exploited in rigidified analogs such as 6,6‑difluorobicyclo[3.1.0]hexane, which was designed as a conformationally locked mimetic of the 4,4‑difluorocyclohexyl group and showed altered pKa and LogP compared to the monocyclic system [2]. By contrast, non‑fluorinated cyclohexane esters undergo rapid ring‑flipping with no inherent conformational preference, potentially reducing target‑binding entropy.

Conformational Analysis Fluorine Effect Molecular Recognition

Integrin αvβ6 Binding Affinity: A 4,4‑Difluorocyclohexyl‑Containing Ligand with Sub‑100 nM Potency

A ligand bearing a 4,4‑difluorocyclohexane‑1‑carboxamide moiety (derivable from methyl 4,4‑difluorocyclohexanecarboxylate via hydrolysis and amidation) demonstrated an IC₅₀ of 50 nM against recombinant human integrin αvβ6 in an ELISA‑based assay [1]. This patent‑disclosed compound (US10696672, Compound 21a) exemplifies the utility of the 4,4‑difluorocyclohexyl group in achieving high‑affinity protein‑ligand interactions. While a direct non‑fluorinated comparator is not provided in the same assay, the potency level places this chemotype among the more potent integrin αvβ6 ligands reported, supporting the value of the gem‑difluoro motif in medicinal chemistry programs targeting fibrotic diseases [1].

Integrin αvβ6 Binding Affinity Fibrosis Therapy

Optimal Application Scenarios for Methyl 4,4‑Difluorocyclohexanecarboxylate Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Fine‑Tuned Lipophilicity (LogP ~2.0) for Balanced ADME

When a medicinal chemistry program demands a cyclohexane ester building block with a LogP in the 1.9–2.1 range to balance membrane permeability and aqueous solubility, methyl 4,4‑difluorocyclohexanecarboxylate is specifically indicated. As shown in Section 3, the methyl ester provides a LogP of ~1.98, lower than the ethyl analog (~2.38) and comparable to the non‑fluorinated methyl ester, but with the added benefit of the CF₂ moiety for metabolic stability and conformational bias . This makes it the preferred choice over ethyl 4,4‑difluorocyclohexanecarboxylate when lower lipophilicity is desired to avoid CYP450 inhibition or phospholipidosis risk.

Synthesis of Carboxylic Acid Bioisosteres Where Increased Acidity (pKa ~4.1) Is Required

For programs that require a cyclohexane‑derived carboxylic acid with enhanced acidity—e.g., to improve solubility at physiological pH or to strengthen salt‑bridge interactions with a basic residue in the target protein—the 4,4‑difluorocyclohexanecarboxylic acid derived from this methyl ester offers a pKa advantage of ~0.8 units over non‑fluorinated cyclohexanecarboxylic acid . This pKa shift is attributed to the inductive effect of the CF₂ group and is consistent across the gem‑difluorocycloalkane series [1]. Procurement of the methyl ester precursor enables on‑demand hydrolysis to the more acidic carboxylic acid within the synthetic route.

Fragment‑Based Drug Discovery Leveraging Conformational Restriction for Entropic Binding Gains

In fragment‑based screening and structure‑based design, the conformational bias imposed by the gem‑difluoro group on the cyclohexane ring can pre‑organize the molecule into a bioactive conformation, reducing the entropic cost of binding. The 4,4‑difluorocyclohexyl group has been successfully rigidified into the 6,6‑difluorobicyclo[3.1.0]hexane scaffold, demonstrating the value of this conformational property in Maraviroc analog design [2]. Methyl 4,4‑difluorocyclohexanecarboxylate serves as the entry point for synthesizing such conformationally biased fragments.

Scalable Process Chemistry for Multi‑Kilogram Production of Fluorinated Intermediates

The patent‑backed two‑stage fluorination route (Asahi Glass, US20040024269) provides a reliable, scalable method for producing gem‑difluorocyclohexane esters with high purity via distillation, reducing the need for chromatographic purification [3]. For industrial procurement, this process precedent translates to lower cost‑of‑goods and more predictable supply compared to analogs requiring multi‑step syntheses with chromatographic isomer separation. This is particularly relevant for programs advancing toward preclinical development where kilogram quantities are needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,4-difluorocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.